2-(4-chlorobenzenesulfonamido)propanoic acid

Catalog No.
S8065777
CAS No.
M.F
C9H10ClNO4S
M. Wt
263.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-chlorobenzenesulfonamido)propanoic acid

Product Name

2-(4-chlorobenzenesulfonamido)propanoic acid

IUPAC Name

(2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.70 g/mol

InChI

InChI=1S/C9H10ClNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1

InChI Key

SGHZTBDKKOKWDI-LURJTMIESA-N

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl

2-(4-chlorobenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C9_9H10_{10}ClNO4_4S. This compound features a propanoic acid backbone with a sulfonamide group attached to a para-chlorobenzene ring. The presence of the chlorobenzene moiety enhances its chemical reactivity and potential biological activity, making it a significant compound in organic synthesis and medicinal chemistry.

Types of Reactions

  • Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
  • Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

  • Substitution: Nucleophiles (amines, thiols) in the presence of bases like sodium hydroxide.
  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

2-(4-chlorobenzenesulfonamido)propanoic acid has shown potential as an enzyme inhibitor due to its structural similarity to natural substrates. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This mechanism is crucial for developing drugs that target specific enzymes or receptors, particularly in medicinal chemistry.

The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with alanine under basic conditions (e.g., using triethylamine to neutralize hydrochloric acid produced during the reaction). The general reaction scheme is as follows:

4 chlorobenzenesulfonyl chloride+alanine2 4 chlorobenzenesulfonamido propanoic acid+HCl\text{4 chlorobenzenesulfonyl chloride}+\text{alanine}\rightarrow \text{2 4 chlorobenzenesulfonamido propanoic acid}+\text{HCl}

In industrial settings, production may utilize batch or continuous flow processes optimized for high yield and purity, often involving solvent extraction and recrystallization for purification.

  • Organic Synthesis: It is used as an intermediate in synthesizing various organic compounds.
  • Medicinal Chemistry: Potential applications in drug development targeting specific enzymes or receptors due to its structural features.
  • Industrial Use: Employed in producing specialty chemicals and materials, including polymers and coatings.

Research indicates that 2-(4-chlorobenzenesulfonamido)propanoic acid interacts with biological macromolecules, particularly proteins and enzymes. The sulfonamide group facilitates binding through hydrogen bonding, while the chlorobenzene moiety may enhance lipophilicity, aiding in membrane permeability and intracellular target accessibility.

Similar Compounds

  • 2-(4-methylbenzenesulfonamido)propanoic acid
  • 2-(4-bromobenzenesulfonamido)propanoic acid
  • 2-(4-fluorobenzenesulfonamido)propanoic acid

Uniqueness

The uniqueness of 2-(4-chlorobenzenesulfonamido)propanoic acid lies in its specific chlorine substitution on the benzene ring. This substitution affects its reactivity profile and biological interactions compared to similar compounds with different substituents (methyl, bromine, fluorine). The chlorine atom enhances lipophilicity, which may improve its ability to penetrate biological membranes and interact with intracellular targets more effectively than its analogs.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

263.0019067 g/mol

Monoisotopic Mass

263.0019067 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-28-2023

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